N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide
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Overview
Description
N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide can be compared with other similar compounds, such as:
- N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]propionamide
- N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]butyramide
These compounds share similar structural features but differ in their specific functional groups or chain lengths, which can influence their chemical properties and applications
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c1-8-5-13(19-22-8)21-7-12(20)18-11(6-17)9-3-2-4-10(15)14(9)16/h2-5,11H,7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWYVZICAHBKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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